1-[(3,5-Dichlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-DICHLOROANILINO)-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-DICHLOROANILINO)-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE typically involves the following steps:
Formation of the Pyrido[1,2-a]benzimidazole Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as 2-aminopyridine and an appropriate aldehyde or ketone.
Introduction of the 3,5-Dichloroanilino Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the benzimidazole core with 3,5-dichloroaniline.
Introduction of the Carbonitrile Group: This can be achieved through a reaction with a suitable nitrile source, such as cyanogen bromide or a similar reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-DICHLOROANILINO)-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or reduce the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halides, sulfonates, and other leaving groups, along with suitable nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or heteroaryl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Medicine: As a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals, dyes, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-DICHLOROANILINO)-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: The compound could inhibit the activity of specific enzymes by binding to their active sites.
Receptor Modulation: The compound could modulate the activity of specific receptors by binding to them and altering their signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, disrupting its structure and function.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-DICHLOROANILINO)-2-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE: Similar structure but with a different substitution pattern.
1-(3,5-DICHLOROANILINO)-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-5-CARBONITRILE: Similar structure but with a different position of the carbonitrile group.
1-(3,5-DICHLOROANILINO)-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBOXYLIC ACID: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
Uniqueness
1-(3,5-DICHLOROANILINO)-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE is unique due to its specific substitution pattern and the presence of both the 3,5-dichloroanilino group and the carbonitrile group. This combination of functional groups can confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H12Cl2N4 |
---|---|
Molecular Weight |
367.2 g/mol |
IUPAC Name |
1-(3,5-dichloroanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C19H12Cl2N4/c1-11-6-18(23-14-8-12(20)7-13(21)9-14)25-17-5-3-2-4-16(17)24-19(25)15(11)10-22/h2-9,23H,1H3 |
InChI Key |
KOJSZEIGZRIYMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC(=CC(=C4)Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.